GalNAc-L96 Defines the Industry Standard for ASGPR-Targeted Gene Silencing Efficiency
GalNAc-L96 conjugates achieve robust and durable gene silencing, establishing a benchmark against which novel GalNAc constructs are evaluated. In a direct in vivo comparison targeting transthyretin (TTR), a novel dithiomaleimide (DTM)-based tetra-antennary GalNAc conjugate was shown to have delivery efficiency comparable to the GalNAc-L96 standard [1]. Further, in PCSK9 targeting, an optimized siRNA sequence paired with GalNAc-L96 demonstrated a significant increase in inhibitory effect over a compound similar to a commercial drug, underscoring the importance of the delivery platform [2].
| Evidence Dimension | In vivo gene knockdown efficiency (TTR mRNA) |
|---|---|
| Target Compound Data | >90% gene knockdown within 14 days post-administration at a dose of 1 mg/kg in rodent models . |
| Comparator Or Baseline | Novel DTM-based tetra-antennary GalNAc conjugate: Comparable robust uptake and delivery efficiency to the GalNAc-L96 standard at 10 nM siRNA concentration in vitro [1]. |
| Quantified Difference | Comparable (not statistically different) delivery efficiency. |
| Conditions | Rodent models for TTR knockdown; in vitro cellular uptake assays at 10 nM siRNA. |
Why This Matters
GalNAc-L96 represents a validated performance baseline, and its consistent, high-level knockdown efficiency (>90%) provides a reliable benchmark for evaluating novel delivery vectors and for ensuring reproducible results in preclinical studies.
- [1] Li J, et al. Two Birds with One Stone: A Novel Dithiomaleimide-Based GalNAc-siRNA Conjugate Enabling Good siRNA Delivery and Traceability. Molecules. 2023;28(20):7110. View Source
- [2] Pirogov Russian National Research Medical University, et al. Refined Design and Liquid-Phase Assembly of GalNAc-siRNA Conjugates: Comparative Efficiency Validation in PCSK9 Targeting. Molecules. 2026;31(3):476. View Source
